3-Heptanoyl-4-hydroxy-2H-chromen-2-one

Lipophilicity Drug Distribution Structure‑Property Relationship

3‑Heptanoyl‑4‑hydroxy‑2H‑chromen‑2‑one (CAS 20924‑68‑9) is a synthetic 3‑substituted 4‑hydroxycoumarin, a class of vitamin K antagonist (VKA) anticoagulants. The compound features a heptanoyl (C7) acyl chain at the 3‑position of the coumarin scaffold, placing it within the broader family of C3‑modified 4‑hydroxycoumarins that have been explored for anticoagulant, rodenticidal, and anticancer applications.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 20924-68-9
Cat. No. B12684484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptanoyl-4-hydroxy-2H-chromen-2-one
CAS20924-68-9
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C1=C(C2=CC=CC=C2OC1=O)O
InChIInChI=1S/C16H18O4/c1-2-3-4-5-9-12(17)14-15(18)11-8-6-7-10-13(11)20-16(14)19/h6-8,10,18H,2-5,9H2,1H3
InChIKeyFGRHRQQUUCLZSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Heptanoyl‑4‑hydroxy‑2H‑chromen‑2‑one – CAS 20924‑68‑9: Procurement‑Grade Overview


3‑Heptanoyl‑4‑hydroxy‑2H‑chromen‑2‑one (CAS 20924‑68‑9) is a synthetic 3‑substituted 4‑hydroxycoumarin, a class of vitamin K antagonist (VKA) anticoagulants [1]. The compound features a heptanoyl (C7) acyl chain at the 3‑position of the coumarin scaffold, placing it within the broader family of C3‑modified 4‑hydroxycoumarins that have been explored for anticoagulant, rodenticidal, and anticancer applications [2]. Its predicted physicochemical properties include a molecular weight of 274.32 g/mol (C₁₆H₁₈O₄), a calculated logP of 4.2, and a predicted boiling point of 458.9 ± 45.0 °C [3].

Why 3‑Heptanoyl‑4‑hydroxy‑2H‑chromen‑2‑one Cannot Be Interchanged with Generic 4‑Hydroxycoumarins


Among 4‑hydroxycoumarins, the nature of the C3 substituent critically dictates pharmacological potency, target selectivity, and metabolic stability. The heptanoyl chain of target compound CAS 20924‑68‑9 is both longer and more electron‑withdrawing than the alkyl or aryl substituents found in first‑line anticoagulants such as warfarin or acenocoumarol. This structural divergence can significantly alter the compound’s interaction with the vitamin K epoxide reductase (VKOR) binding pocket and its lipophilicity‑driven tissue distribution [1]. Consequently, substituting the target compound with a seemingly similar 3‑substituted 4‑hydroxycoumarin may result in profoundly different biological outcomes and invalidate experimental or formulation work. However, it must be explicitly noted that compound‑specific comparative data for CAS 20924‑68‑9 remain extremely scarce, and the following evidence relies predominantly on class‑level inference. Users should treat the compound as an experimental probe requiring further characterization before critical procurement decisions.

Quantitative Differentiation Evidence – 3‑Heptanoyl‑4‑hydroxy‑2H‑chromen‑2‑one (20924‑68‑9)


Lipophilicity Advantage Over Shorter‑Chain 4‑Hydroxycoumarins

The predicted octanol‑water partition coefficient (logP) of 3‑heptanoyl‑4‑hydroxy‑2H‑chromen‑2‑one is 4.2, reflecting its seven‑carbon acyl chain [1]. This value is substantially higher than the experimental logP of the clinically dominant 4‑hydroxycoumarin warfarin, which is 2.7 under similar conditions [2]. The greater lipophilicity suggests enhanced membrane permeability and a larger volume of distribution, a property that could be advantageous for applications requiring sustained tissue retention. This comparison is derived from two independent sources and should be considered cross‑study comparable, not a direct head‑to‑head measurement.

Lipophilicity Drug Distribution Structure‑Property Relationship

C3‑Acyl Chain Length Modulates Anticoagulant Potency

A 2017 SAR study of C3‑aliphatic 4‑hydroxycoumarins demonstrated that anticoagulant potency, measured by prothrombin time prolongation in rats, is highly sensitive to the length and branching of the C3 alkyl chain [1]. While the reported compounds did not include the exact heptanoyl derivative, the study established that increasing chain length from C3 to C6 branches raised in vivo activity by approximately 40% before a plateau was reached. Extrapolating this class‑level trend suggests that the heptanoyl (C7) chain of the target compound may place it near or beyond the activity plateau, potentially offering a more sustained anticoagulant effect compared to shorter‑chain analogs such as 3‑propyl‑4‑hydroxycoumarin. This is a class‑level inference and has not been verified for the specific compound.

Anticoagulant Activity Structure‑Activity Relationship Vitamin K Antagonist

UV Spectral Signature Distinguishes 3‑Acyl‑ from 3‑Alkyl‑4‑hydroxycoumarins

Classical studies on 4‑hydroxycoumarins have shown that the UV absorption spectrum of 3‑acyl derivatives closely resembles that of 3‑ethyl‑4‑hydroxycoumarin, with a characteristic absorption maximum near 305 nm at pH 7 [1]. This spectral signature is distinct from that of 3‑phenyl‑substituted analogs such as warfarin, which exhibit a bathochromic shift to approximately 308–310 nm. For procurement quality control, this UV fingerprint can serve as a rapid, low‑cost method to confirm the chemical identity and rule out contamination with more common 3‑aryl‑4‑hydroxycoumarins. The evidence is class‑level, as the specific spectrum of the target compound has not been published.

Analytical Chemistry UV Spectroscopy Compound Identification

Recommended Application Scenarios for 3‑Heptanoyl‑4‑hydroxy‑2H‑chromen‑2‑one (20924‑68‑9)


Experimental Vitamin K Antagonist Probe for Sustained Anticoagulation Models

Based on the class‑level SAR indicating that longer C3 chains prolong anticoagulant activity, 3‑heptanoyl‑4‑hydroxy‑2H‑chromen‑2‑one may be evaluated as a long‑acting VKA probe in rodent models [1]. Its high predicted lipophilicity (logP 4.2) suggests extended tissue retention, making it a candidate for studies where infrequent dosing is required. Researchers should directly compare its prothrombin time prolongation against warfarin (logP 2.7) under identical dosing schedules to validate the inferred pharmacokinetic advantage. [1]

Structure‑Activity Relationship (SAR) Library Component for C3‑Acyl‑4‑hydroxycoumarins

The compound fills a gap in C3‑substituted 4‑hydroxycoumarin libraries that often lack mid‑length acyl chains. It can be used alongside 3‑acetyl, 3‑propionyl, and 3‑palmitoyl analogs to systematically map the influence of acyl chain length on VKOR binding affinity and selectivity [1]. The inferred UV spectral distinction (λmax ~305 nm) can be used to monitor compound integrity during library storage. [2]

Lipophilicity‑Driven Formulation and Prodrug Design Studies

With a predicted logP of 4.2, the compound is well‑suited for formulation studies investigating lipid‑based drug delivery systems or prodrug strategies that require high membrane permeability [1]. Comparative dissolution and permeability assays with warfarin (logP 2.7) can quantify the practical benefit of the heptanoyl chain for oral or transdermal delivery applications. [1]

Quote Request

Request a Quote for 3-Heptanoyl-4-hydroxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.